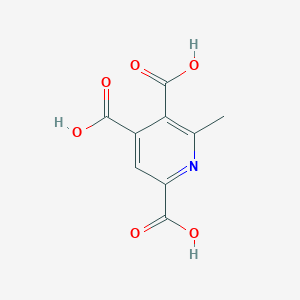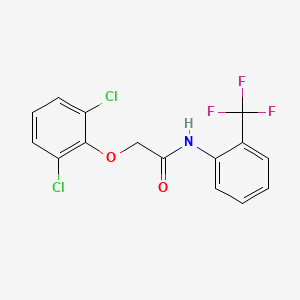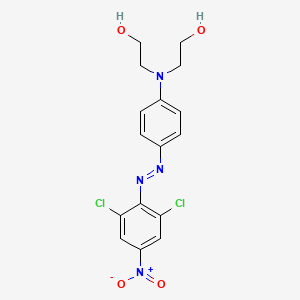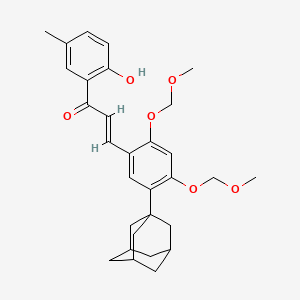
2-Methyl-3,4,6-pyridinetricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4,6-pyridinetricarboxylic acid is an organic compound that belongs to the class of pyridinetricarboxylic acids. These compounds are characterized by the presence of three carboxylic acid groups attached to a pyridine ring. The addition of a methyl group at the 2-position of the pyridine ring distinguishes this compound from other isomers of pyridinetricarboxylic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,6-pyridinetricarboxylic acid can be achieved through various methods. One common approach involves the hydrothermal synthesis method. In this method, a mixture of the appropriate pyridine derivative and a metal salt is heated in a Teflon-lined autoclave at elevated temperatures (typically around 180°C) for several hours. The reaction conditions, such as temperature and time, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrothermal synthesis. This method is favored due to its ability to produce high-purity compounds with consistent yields. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
2-Methyl-3,4,6-pyridinetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-Methyl-3,4,6-pyridinetricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
作用機序
The mechanism of action of 2-Methyl-3,4,6-pyridinetricarboxylic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique properties, such as luminescence, magnetic behavior, and catalytic activity . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.
類似化合物との比較
2-Methyl-3,4,6-pyridinetricarboxylic acid can be compared with other pyridinetricarboxylic acids, such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
- 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
- 3,4,5-Pyridinetricarboxylic acid
The uniqueness of this compound lies in the presence of the methyl group at the 2-position, which can influence its reactivity and the types of complexes it forms. This structural variation can lead to differences in physical and chemical properties compared to other isomers.
特性
CAS番号 |
69567-41-5 |
|---|---|
分子式 |
C9H7NO6 |
分子量 |
225.15 g/mol |
IUPAC名 |
6-methylpyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C9H7NO6/c1-3-6(9(15)16)4(7(11)12)2-5(10-3)8(13)14/h2H,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChIキー |
JCWMQJBDIZVAOW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)








![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)




